P-CHLOROPHENYLHYDRAZINE SULFATE
Overview
Description
P-CHLOROPHENYLHYDRAZINE SULFATE, also known as (4-chlorophenyl)hydrazinium hydrogen sulfate, is a chemical compound with the molecular formula C6H9ClN2O4S and a molecular weight of 240.66 g/mol . This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of P-CHLOROPHENYLHYDRAZINE SULFATE typically involves the reaction of p-chloroaniline with hydrazine hydrate. One method includes adding hydrazine hydrate to a four-neck flask, followed by the dropwise addition of hydrochloric acid solution at a specific reaction temperature to obtain hydrazine hydrochloride solution. P-chloroaniline is then added to the flask, and the mixture is stirred using glycol as a solvent. The reaction is carried out at a temperature of 100 to 120°C for 2 to 6 hours, followed by filtration, washing, and drying to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis methods that avoid traditional diazotization, reduction, and acidolysis steps. These methods are designed to improve process safety, reduce water usage, and minimize wastewater discharge .
Chemical Reactions Analysis
Types of Reactions
P-CHLOROPHENYLHYDRAZINE SULFATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: this compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and ammonium sulfite. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives and substituted phenyl compounds, which have applications in different fields of research and industry .
Scientific Research Applications
P-CHLOROPHENYLHYDRAZINE SULFATE has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: this compound is used in the development of pharmaceuticals and as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of P-CHLOROPHENYLHYDRAZINE SULFATE involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and metabolic processes. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
P-CHLOROPHENYLHYDRAZINE SULFATE can be compared with other similar compounds, such as:
4-Chlorophenylhydrazine Hydrochloride: Similar in structure but differs in the counterion (hydrochloride vs. sulfate).
Phenylhydrazine: Lacks the chlorine substituent, leading to different reactivity and applications.
2-Chlorophenylhydrazine: Chlorine substituent is in a different position, affecting its chemical properties and reactivity
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
(4-chlorophenyl)hydrazine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.H2O4S/c7-5-1-3-6(9-8)4-2-5;1-5(2,3)4/h1-4,9H,8H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGJQUQWYHFUOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)Cl.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14581-21-6, 1073-69-4 (Parent) | |
Record name | Hydrazine, (4-chlorophenyl)-, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14581-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)hydrazinium hydrogen sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070597896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00990816 | |
Record name | Sulfuric acid--(4-chlorophenyl)hydrazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00990816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70597-89-6 | |
Record name | Hydrazine, (4-chlorophenyl)-, sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70597-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)hydrazinium hydrogen sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070597896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid--(4-chlorophenyl)hydrazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00990816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chlorophenyl)hydrazinium hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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